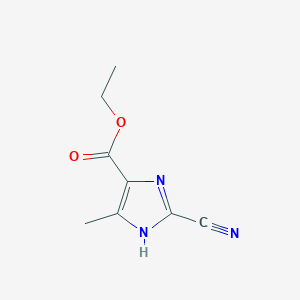![molecular formula C21H29N9O4S B8549678 tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)
tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazolopyrimidine moiety, and a methanesulfonyl-pyrimidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrazolopyrimidine core, the introduction of the methanesulfonyl-pyrimidine group, and the coupling with the piperazine derivative. Common synthetic routes may involve:
Formation of the Pyrazolopyrimidine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Methanesulfonyl-Pyrimidine Group: This can be achieved through nucleophilic substitution reactions.
Coupling with Piperazine Derivative: The final step involves coupling the intermediate with a piperazine derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[3-(2-methanesulfonyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-ethyl}-piperazine-1-carboxylic acid methyl ester
- 4-{2-[3-(2-methanesulfonyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-ethyl}-piperazine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the tert-butyl ester group, for example, may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H29N9O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29N9O4S/c1-21(2,3)34-20(31)30-11-9-29(10-12-30)8-7-22-18-24-13-14-16(27-28-17(14)26-18)15-5-6-23-19(25-15)35(4,32)33/h5-6,13H,7-12H2,1-4H3,(H2,22,24,26,27,28) |
InChI Key |
CTIPIVMVPVYRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B8549601.png)
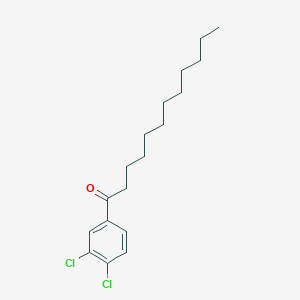
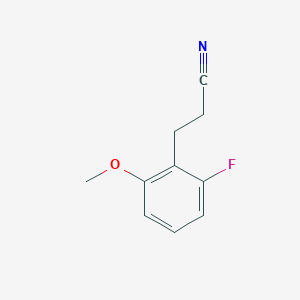

![METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)

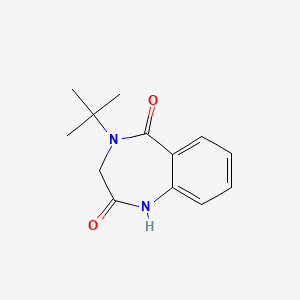
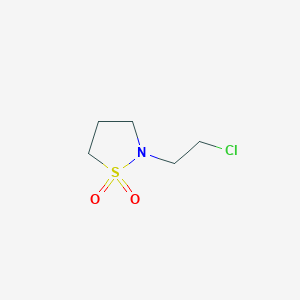


![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)
